1-Naphthaleneacetonitrile, 2-hydroxy-

Description

Chemical Identity and Nomenclature of 2-Hydroxy-2-(Naphthalen-1-yl)Acetonitrile

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 2-hydroxy-2-(naphthalen-1-yl)acetonitrile is derived through a hierarchical substitution approach:

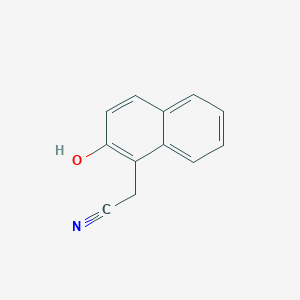

The structural formula (Fig. 1) is represented as:

$$

\text{C}{12}\text{H}{9}\text{NO} \quad \text{with SMILES: } \text{C1=CC=C2C(=C1)C=CC=C2C(C#N)O} \quad \text{and InChIKey: } \text{XDZFFVKVCYLBDP-UHFFFAOYSA-N}.

$$

Table 1: Key Identifiers of 2-Hydroxy-2-(Naphthalen-1-yl)Acetonitrile

Historical Evolution of Naming Conventions for Naphthalene Derivatives

Naphthalene derivatives have undergone significant nomenclature shifts:

- Early systems (pre-IUPAC) : Relied on trivial names (e.g., “α-naphthyl” for 1-naphthalene derivatives).

- IUPAC standardization : Introduced positional numbering and functional group prioritization, as seen in the current name.

- Challenges : Isomeric distinctions (e.g., 1-naphthyl vs. 2-naphthyl) led to registry inconsistencies, exemplified by CAS 97070-72-9 for the 2-naphthyl analog.

Comparative Analysis of Registry Numbers Across Databases

Registry data for this compound varies significantly:

Table 2: Cross-Database Registry Comparison

Key observations :

- CAS alignment : PubChem and Chemsrc agree on CAS 97798-35-1, ensuring consistency in commercial and academic contexts.

- Regulatory gaps : The compound’s absence from ECHA suggests limited industrial use in the EU.

- Isomer confusion : CAS 97070-72-9 (2-naphthyl variant) highlights risks of misidentification in chemical databases.

Properties

CAS No. |

4855-11-2 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(2-hydroxynaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H9NO/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6,14H,7H2 |

InChI Key |

LBKOFRPWHDKPDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between 1-naphthaleneacetonitrile, 2-hydroxy- and structurally related compounds:

Key Observations:

- Substituent Effects: The hydroxyl group in 2-hydroxy-1-naphthaleneacetonitrile increases polarity compared to non-hydroxylated analogs like 1-naphthaleneacetonitrile, likely improving water solubility but reducing volatility .

- Toxicity Profile : Methylated derivatives (e.g., 1- and 2-methylnaphthalene) exhibit lower acute toxicity compared to nitriles but are associated with respiratory and dermal irritation . Nitriles, such as 1-naphthaleneacetonitrile, may release cyanide under metabolic conditions, posing higher toxicity risks .

- Analytical Methods : Gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are standard for detecting naphthalene derivatives in environmental and biological samples . For hydroxylated analogs, derivatization (e.g., silylation) may be required to improve chromatographic performance.

Toxicological and Environmental Behavior

- 1-Naphthaleneacetonitrile: Limited data on human toxicity, but structurally similar nitriles (e.g., benzonitrile) are known to cause metabolic acidosis and neurological effects .

- Methylnaphthalenes : Both 1- and 2-methylnaphthalene are classified as low-toxicity compounds but persist in the environment due to hydrophobic properties .

- Hydroxylated Derivatives : The -OH group in 2-hydroxy-1-naphthaleneacetonitrile may facilitate biodegradation, reducing environmental persistence compared to methyl or nitro derivatives .

Q & A

Q. What are the established synthesis routes for 1-Naphthaleneacetonitrile, 2-hydroxy-, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or alkylation reactions using naphthalene derivatives. For example, 2-fluoronaphthalene can react with acetonitrile under anhydrous conditions with Lewis acid catalysts like aluminum chloride . Key parameters include temperature control (to avoid hydrolysis), catalyst stoichiometry, and solvent selection (e.g., dichloromethane for stability). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from by-products like polyacylated derivatives.

Q. How can researchers validate the structural identity and purity of 1-Naphthaleneacetonitrile, 2-hydroxy- post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the hydroxy and acetonitrile substituents on the naphthalene backbone.

- FTIR to identify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH stretch at ~3300 cm⁻¹).

- Mass Spectrometry (MS) for molecular ion confirmation and fragmentation pattern analysis.

- HPLC with UV detection to assess purity (>95% is typical for research-grade material). Reference spectral libraries (e.g., PubChem) should be used for cross-verification .

Q. What are the recommended storage conditions to prevent degradation of 1-Naphthaleneacetonitrile, 2-hydroxy-?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. The hydroxy group may oxidize over time; periodic purity checks via TLC or HPLC are advised. Avoid aqueous environments to prevent hydrolysis of the nitrile group.

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the metabolic pathways and toxicokinetics of 1-Naphthaleneacetonitrile, 2-hydroxy- in mammalian systems?

- Methodological Answer :

- In vitro models : Use hepatic microsomes (human/rat) to identify phase I metabolites (oxidation via CYP450 enzymes) and phase II conjugates (e.g., glucuronidation). Monitor adduct formation using LC-MS/MS .

- In vivo models : Administer the compound to rodents via oral/gavage or inhalation routes. Collect blood, urine, and tissues at timed intervals. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data to humans.

- Endpoint analysis : Focus on hepatic/renal biomarkers (ALT, AST, BUN) and histopathology to assess organ-specific toxicity .

Q. How can conflicting data on the environmental persistence of 1-Naphthaleneacetonitrile, 2-hydroxy- be resolved?

- Methodological Answer :

- Conduct controlled degradation studies under varying conditions (pH, UV exposure, microbial activity). Use OECD guidelines for hydrolysis (Test 111) and photolysis (Test 316).

- Apply advanced analytical methods (e.g., QSAR modeling) to predict half-lives in water/soil. Cross-validate with empirical data from LC-MS or GC-MS .

- Address discrepancies by standardizing test conditions (e.g., soil organic matter content, temperature) and reporting confidence tiers (e.g., high/moderate/low) per ATSDR risk-of-bias criteria .

Q. What strategies optimize the detection of 1-Naphthaleneacetonitrile, 2-hydroxy- in complex biological matrices?

- Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for plasma/urine. For tissues, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols.

- Detection : Utilize UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Optimize ionization parameters (e.g., ESI+ for nitrile groups).

- Validation : Follow FDA bioanalytical guidelines for accuracy, precision, and matrix effects. Include isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .

Q. How should researchers design studies to investigate the compound’s potential endocrine-disrupting effects?

- Methodological Answer :

- In vitro assays : Use ER/AR/TR reporter gene assays (e.g., YES/YAS) to screen for receptor binding/activation.

- In vivo endpoints : Measure hormone levels (e.g., thyroxine, testosterone) in exposed animals and assess reproductive organ histology.

- Mechanistic studies : Perform RNA-seq or qPCR to evaluate gene expression changes in steroidogenic pathways (e.g., CYP19, HSD17B1). Include positive/negative controls and dose-response analysis to minimize confounding factors .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Apply benchmark dose (BMD) modeling using EPA’s BMDS software to identify NOAEL/LOAEL.

- Use multivariate regression to adjust for covariates (e.g., animal weight, sex).

- For non-linear trends, employ Bayesian hierarchical models or generalized additive models (GAMs).

- Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to quantify uncertainty .

Q. How can researchers address gaps in the toxicological database for 1-Naphthaleneacetonitrile, 2-hydroxy-?

- Acute exposure : Conduct 14-day inhalation studies in rodents with bronchoalveolar lavage (BAL) for pulmonary inflammation markers.

- Chronic effects : Perform 2-year bioassays to assess carcinogenicity (e.g., lung/liver tumors).

- Susceptible populations : Evaluate developmental toxicity using zebrafish or mammalian embryonic stem cell models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.